Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H9BrClNO2 |
|---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 |
InChI Key |
DFOWGXSRRBXLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent to form the indole core . The bromine and chlorine substituents are then introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen substituents or reduce the carboxylate group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce amino-indole derivatives .
Scientific Research Applications
Scientific Research Applications
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate has been extensively studied for its potential applications in various fields:
Medicinal Chemistry
The compound exhibits promising therapeutic properties, including:
- Antiviral Activity : Structural optimization of related compounds has led to derivatives with low IC₅₀ values against HIV integrase, indicating potential for antiviral drug development.
- Antibacterial Properties : In vitro studies have shown significant antibacterial activity against various Gram-negative bacteria, outperforming traditional antibiotics in some cases .
- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, suggesting its potential as an antioxidant agent in pharmacology.
Biological Research
This compound serves as a valuable probe in biochemical assays and studies of indole-based biological pathways. Its interactions with various biochemical pathways make it a candidate for further pharmacological studies.
Organic Synthesis
This compound acts as a building block in the synthesis of more complex indole derivatives. Its unique reactivity allows for modifications that can lead to new compounds with tailored biological activities .
Case Studies and Research Findings
Recent studies have highlighted the compound's diverse applications:
- Antibacterial Studies : A study evaluated ten 5-bromoindole-2-carboxamides for antibacterial activity against pathogens like Klebsiella pneumoniae and Escherichia coli. Some derivatives exhibited high antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.35–1.25 μg/mL, indicating their potential as new antibacterial agents .
- Antiviral Research : Research on structural analogs has shown that certain derivatives can inhibit viral replication effectively, with implications for developing new antiviral therapies.
- Antioxidant Activity : The ability of this compound to scavenge free radicals positions it as a candidate for antioxidant applications in pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate and its derivatives involves interactions with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and indoleamine 2,3-dioxygenase, which are involved in metabolic and immune processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related indole carboxylates, focusing on substituent positions, halogen types, and synthetic applications.
Key Findings from Comparative Studies
Reactivity and Synthetic Utility :
- Halogen Position : Bromine at C5 (as in Ethyl 5-bromo-1H-indole-2-carboxylate) is more reactive in Suzuki-Miyaura couplings than bromine at C4 or C7 due to favorable steric and electronic environments .
- Dual Halogenation : The presence of both bromine and chlorine in this compound may increase its utility in sequential cross-coupling reactions, enabling the introduction of diverse aryl/heteroaryl groups .
Physicochemical Properties: Melting Points and Solubility: Mono-halogenated analogs (e.g., Ethyl 5-fluoroindole-2-carboxylate) exhibit lower melting points (~230–250°C) compared to dihalogenated derivatives, which likely have higher melting points due to increased molecular symmetry . Chromatographic Behavior: Ethyl 5-fluoroindole-2-carboxylate has an Rf of 0.67 in CHCl₃/MeOH (94:6), while dihalogenated variants may show lower mobility due to polarity changes .
Biological Activity: Fluorinated indole carboxylates (e.g., Ethyl 5-fluoroindole-2-carboxylate) demonstrate notable anticancer activity, with IC₅₀ values in the micromolar range against breast cancer cell lines . Chlorinated derivatives (e.g., Ethyl 5-chloro-1H-indole-2-carboxylate) are precursors to antimicrobial agents, with MIC values as low as 8 µg/mL against Staphylococcus aureus .
Table: Comparative Reactivity in Cross-Coupling Reactions
| Compound | Reaction Type | Yield | Catalyst System |
|---|---|---|---|
| Ethyl 5-bromo-1H-indole-2-carboxylate | Suzuki-Miyaura coupling | 85–92% | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Buchwald-Hartwig amination | 70–75% | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| Ethyl 4-bromo-1H-indole-2-carboxylate | Sonogashira coupling | 60–65% | PdCl₂(PPh₃)₂, CuI, Et₃N |
Biological Activity
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique halogen substitutions, exhibits potential in various pharmacological applications, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Formula : C11H8BrClN2O2
Molecular Weight : 268.55 g/mol
Structural Features : The presence of bromine at the 5-position and chlorine at the 4-position of the indole ring significantly influences its reactivity and biological activity.
This compound interacts with various biochemical pathways, exhibiting a range of biological effects:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell factors involved in viral life cycles.
- Anticancer Properties : In vitro studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Effects : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on Peripheral Blood Mononuclear Cells (PBMCs). The results indicated dose-dependent cytotoxicity, with significant effects observed at higher concentrations. The study also included in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, which suggested that the compound has acceptable pharmacokinetic properties .
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to evaluate the potency of this compound:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results highlight the compound's potential as an antimicrobial agent against common pathogens .
Case Studies
- Anticancer Activity : In a study focusing on different cancer cell lines, this compound exhibited significant antiproliferative effects. The compound was shown to induce apoptosis through activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
- Inhibition of Viral Replication : A separate investigation into its antiviral properties revealed that the compound could effectively inhibit hepatitis B virus replication in vitro. This was attributed to its ability to interfere with viral polymerase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
